4-fluoro-1H-indazole-5-carbonitrile
Overview
Description
4-fluoro-1H-indazole-5-carbonitrile is a heterocyclic organic compound that features a fluorine atom at the fourth position, a nitrile group at the fifth position, and an indazole core. Indazoles are known for their biological and pharmacological activities, making them significant in medicinal chemistry.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-fluoro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes in cellular functions . For instance, some indazole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse therapeutic applications.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Given the broad-spectrum biological activities of indazole derivatives, the compound’s action can result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-fluoro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The specific interactions of this compound with enzymes and proteins are crucial for its biological activity. These interactions can lead to the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in infected cells . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organometallic compounds.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
4-fluoro-1H-indazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-indazole-5-carbonitrile
- 4-bromo-1H-indazole-5-carbonitrile
- 4-methyl-1H-indazole-5-carbonitrile
Uniqueness
4-fluoro-1H-indazole-5-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl counterparts. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-1H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKYACZRGAYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624017 | |
Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-81-8 | |
Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.